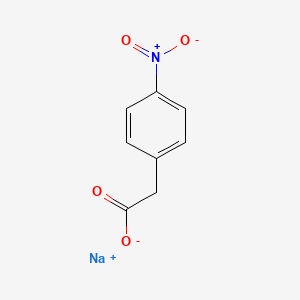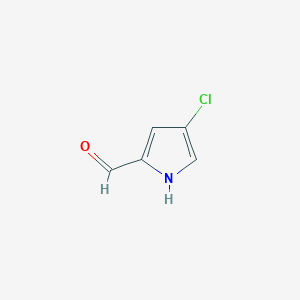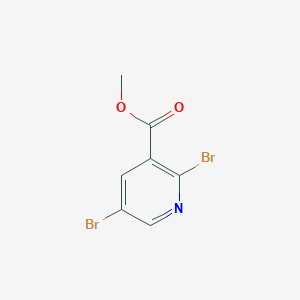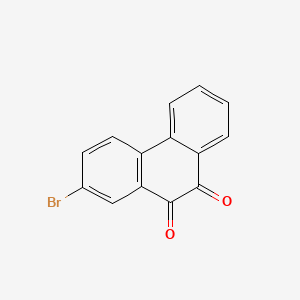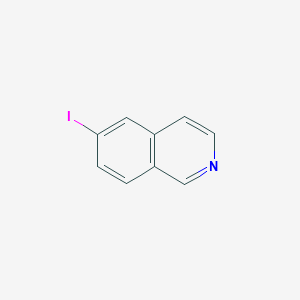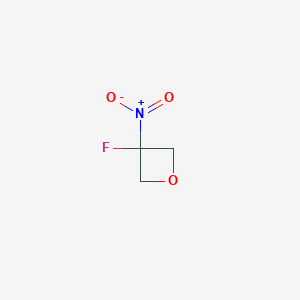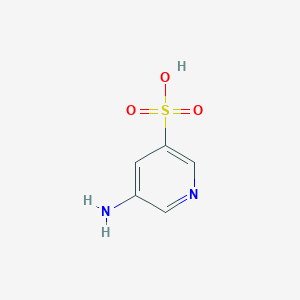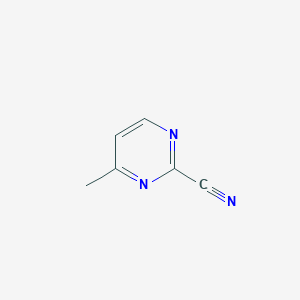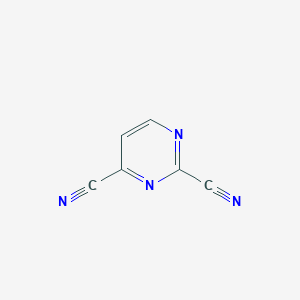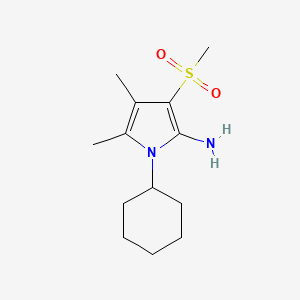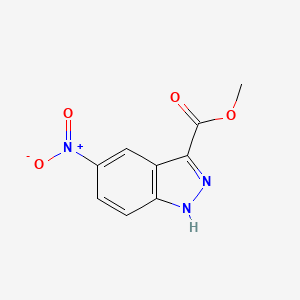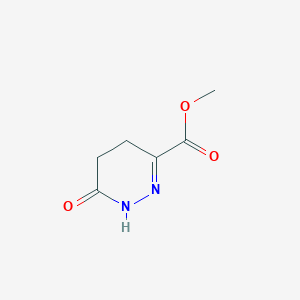
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Descripción general
Descripción
“Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate” is an organic compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 . The compound is also known by its IUPAC name, methyl 6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxylate .
Unfortunately, specific physical properties such as melting point, boiling point, and density were not available in the search results .
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Chemical Applications
Research has explored the synthesis of various derivatives of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, demonstrating its versatility in organic synthesis. For instance, Gein et al. (2009) synthesized methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, showcasing a method to produce complex heterocyclic compounds potentially useful for further chemical transformations Gein et al., 2009. Similarly, Illgen et al. (2004) described a versatile synthesis approach for 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters via multicomponent reactions (MCRs), highlighting the compound's role in creating novel heterocyclic structures Illgen et al., 2004.
Pharmaceutical Potential
While excluding direct applications in drug use and dosage, the structural modifications and synthetic methodologies developed using Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate derivatives underline their potential in drug discovery. For example, Dömling and Illgen (2004) provided protocols for multicomponent reactions that assemble derivatives of this compound, hinting at their use in diversity-oriented synthesis for pharmaceuticals Dömling & Illgen, 2004.
Novel Compound Synthesis
The compound and its derivatives have been used as key intermediates in synthesizing novel compounds with potentially useful properties. For instance, Mmutlane et al. (2005) utilized a derivative for the preparation of novel indolizinone-based compounds through 1,3-dipolar cycloaddition chemistry, showcasing the compound's utility in constructing complex heterocyclic systems Mmutlane, Harris, & Padwa, 2005.
Propiedades
IUPAC Name |
methyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVNRNLAPEKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
